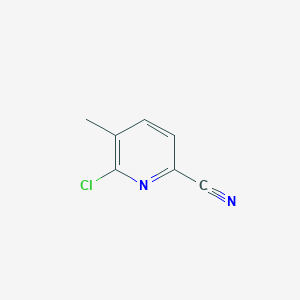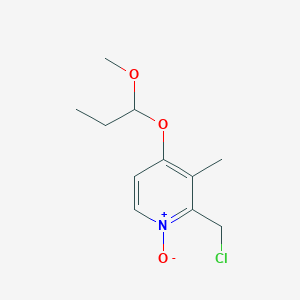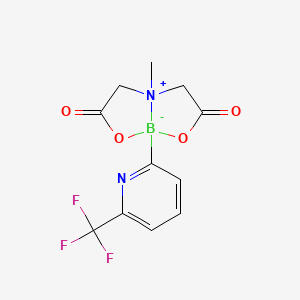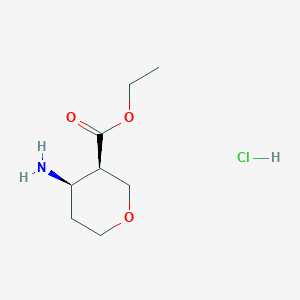
6-Chloro-5-methylpyridine-2-carbonitrile
Vue d'ensemble
Description
6-Chloro-5-methylpyridine-2-carbonitrile is a chemical compound with the CAS number 875293-89-3 . It has a molecular weight of 152.58 .
Molecular Structure Analysis
The InChI code for 6-Chloro-5-methylpyridine-2-carbonitrile is 1S/C7H5ClN2/c1-5-2-3-6 (4-9)10-7 (5)8/h2-3H,1H3 .Chemical Reactions Analysis
6-Chloro-5-methylpyridine-2-carbonitrile has been used as a substrate in a Negishi coupling reaction with an arylzinc halide catalyzed by Pd-NHC .Physical And Chemical Properties Analysis
6-Chloro-5-methylpyridine-2-carbonitrile is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
6-Chloro-5-methylpyridine-2-carbonitrile is a key intermediate in the synthesis of complex pyridine derivatives. For instance, researchers have developed a novel protocol for synthesizing 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, analyzing its structure through X-ray, IR, NMR, and electronic spectroscopy. This compound exhibits unique optical properties, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively, indicating its potential in photophysical studies (Jukić et al., 2010).
Ultrasound-Assisted Synthesis for Corrosion Inhibition
Another intriguing application involves the use of pyridine derivatives, synthesized via ultrasound irradiation, as potential corrosion inhibitors for mild steel in acidic environments. This innovative approach not only highlights the efficiency of ultrasound in chemical synthesis but also opens new avenues for the development of environmentally sustainable corrosion inhibitors (Dandia et al., 2013).
Density Functional Theory (DFT) Studies
The compound has also been the subject of detailed DFT and TD-DFT studies to explore its geometric structure, photophysical properties, and non-linear optical properties. Such investigations are crucial for understanding the electronic structure and potential applications of this molecule in materials science and optical technology (Sakthi et al., 2017).
Antiviral and Antibacterial Applications
Interestingly, derivatives of 6-chloro-5-methylpyridine-2-carbonitrile have been synthesized and tested for their antiviral and antibacterial activities. This demonstrates the compound's role as a versatile building block in medicinal chemistry for developing new therapeutic agents (Attaby et al., 2006).
Safety And Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
6-chloro-5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAHTIHTHZLYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724428 | |
| Record name | 6-Chloro-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methylpyridine-2-carbonitrile | |
CAS RN |
875293-89-3 | |
| Record name | 6-Chloro-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)


![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)


![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)